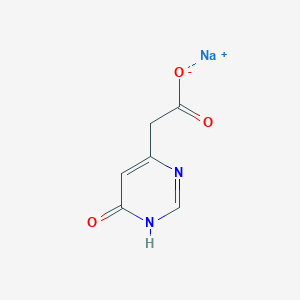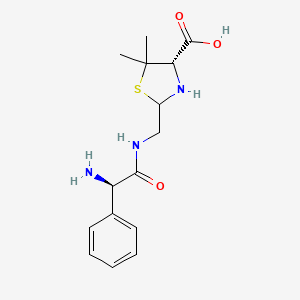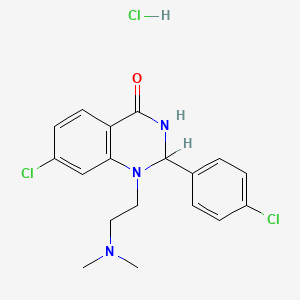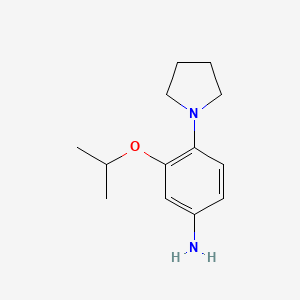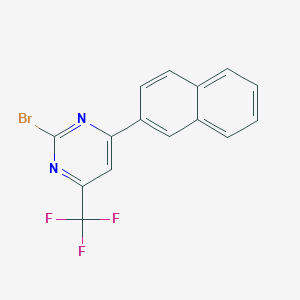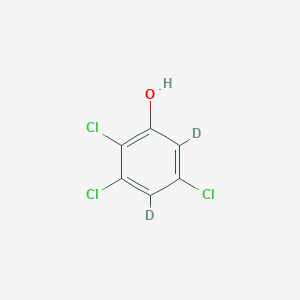
2,3,5-Trichlorophenol-4,6-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichlorophenol-4,6-D2 is a chlorinated phenol compound that has been used in various industrial and scientific applications. It is a derivative of trichlorophenol, where two of the hydrogen atoms in the phenol ring are replaced by deuterium atoms. This isotopic substitution can be useful in various analytical and research contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorophenol-4,6-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. One common method involves the electrophilic chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting trichlorophenol is then subjected to isotopic exchange with deuterium oxide (D2O) under acidic or basic conditions to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,3,5-Trichlorophenol-4,6-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,3,5-Trichlorophenol-4,6-D2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies of enzyme kinetics and metabolic pathways involving chlorinated phenols.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of other chlorinated compounds and as a preservative in certain formulations.
作用機序
The mechanism of action of 2,3,5-Trichlorophenol-4,6-D2 involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cellular membranes, leading to cell lysis and death. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar chemical properties but different isotopic composition.
2,4,5-Trichlorophenol: Used in the synthesis of herbicides and has similar reactivity.
Pentachlorophenol: A more heavily chlorinated phenol with broader industrial applications.
Uniqueness
2,3,5-Trichlorophenol-4,6-D2 is unique due to its isotopic composition, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for more precise studies using techniques like NMR and mass spectrometry, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C6H3Cl3O |
|---|---|
分子量 |
199.5 g/mol |
IUPAC名 |
2,3,5-trichloro-4,6-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H/i1D,2D |
InChIキー |
WWGQHTJIFOQAOC-QDNHWIQGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)Cl)[2H])Cl |
正規SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


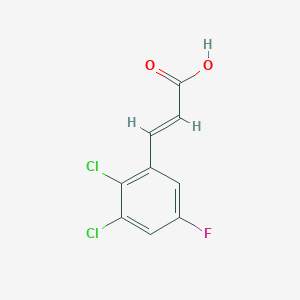
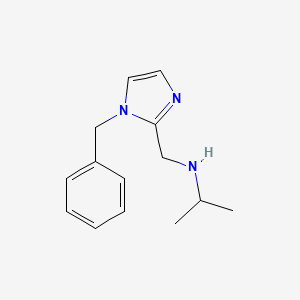



![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
